![molecular formula C9H17N3S B14586726 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine CAS No. 61123-04-4](/img/structure/B14586726.png)
1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine is a compound that features a piperidine ring connected to an imidazole ring via a sulfanyl (thioether) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine typically involves the reaction of 4,5-dihydro-1H-imidazole-2-thiol with a piperidine derivative. The reaction conditions often require a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The piperidine ring can interact with various receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydro-1H-imidazole-2-thiol: A precursor in the synthesis of 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine.
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Another imidazole derivative with different functional groups.
1H-Imidazole, 4,5-dihydro-2-methyl-: A similar compound with a methyl group instead of a piperidine ring.
Uniqueness
This compound is unique due to the presence of both a piperidine and an imidazole ring connected via a sulfanyl linkage. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
61123-04-4 |
|---|---|
Formule moléculaire |
C9H17N3S |
Poids moléculaire |
199.32 g/mol |
Nom IUPAC |
1-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C9H17N3S/c1-2-6-12(7-3-1)8-13-9-10-4-5-11-9/h1-8H2,(H,10,11) |
Clé InChI |
LROCWOBQRHGPPD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CSC2=NCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
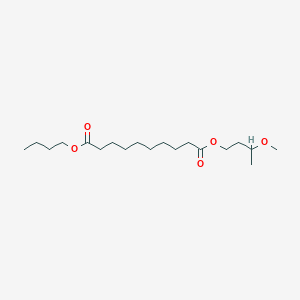
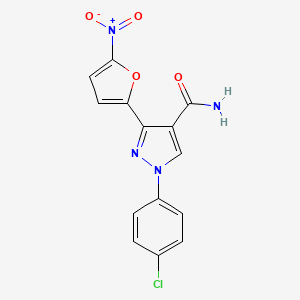

![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(furan-2-yl)methanimine](/img/structure/B14586700.png)
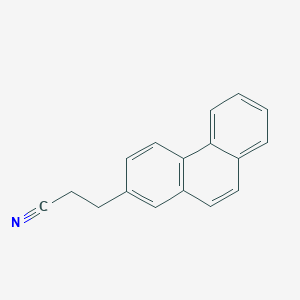
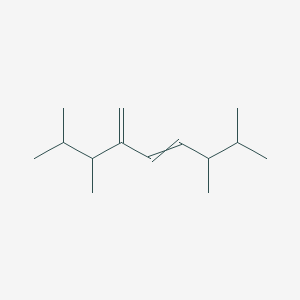

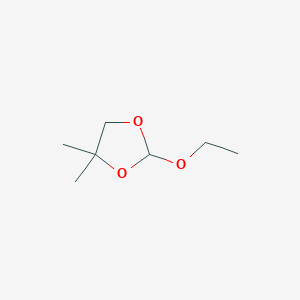

![2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14586723.png)
